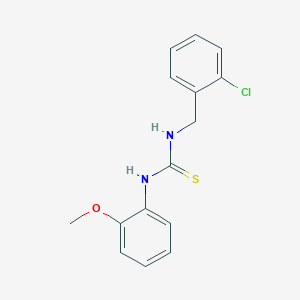![molecular formula C18H21N3O3 B5706637 N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5706637.png)
N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide, commonly referred to as BPNH, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPNH is a hydrazide derivative of nicotinic acid and has been shown to exhibit promising antitumor and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of BPNH is not fully understood. However, it has been suggested that BPNH exerts its antitumor effects by inducing apoptosis and inhibiting cell proliferation. BPNH also appears to suppress the expression of genes involved in tumor cell invasion and metastasis. The anti-inflammatory effects of BPNH are thought to be mediated through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
BPNH has been shown to exhibit low toxicity and high selectivity towards cancer cells. In addition to its antitumor and anti-inflammatory properties, BPNH has been reported to possess antioxidant and neuroprotective effects. BPNH has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BPNH in lab experiments is its low toxicity and high selectivity towards cancer cells. BPNH is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using BPNH in lab experiments is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There is a growing interest in the potential therapeutic applications of BPNH in cancer and inflammation. Future research could focus on elucidating the mechanism of action of BPNH, optimizing the synthesis method to improve its bioavailability, and exploring its potential applications in other disease areas such as neurodegenerative disorders.
Synthesemethoden
BPNH is synthesized through a multi-step process involving the reaction of nicotinic acid with tert-butyl bromoacetate, followed by hydrazinolysis and acylation with 4-tert-butylphenol. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
BPNH has been extensively studied for its potential therapeutic applications in cancer and inflammation. In vitro studies have shown that BPNH inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BPNH has also been shown to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N'-[2-(4-tert-butylphenoxy)acetyl]pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-18(2,3)14-6-8-15(9-7-14)24-12-16(22)20-21-17(23)13-5-4-10-19-11-13/h4-11H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBBGRVDZVZSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-tert-butylphenoxy)acetyl]pyridine-3-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706561.png)
![N-(2,3-dimethylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5706565.png)
![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B5706572.png)

![4-[(4-methyl-3-nitrophenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide](/img/structure/B5706582.png)


![N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)

![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B5706643.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)

![3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5706652.png)